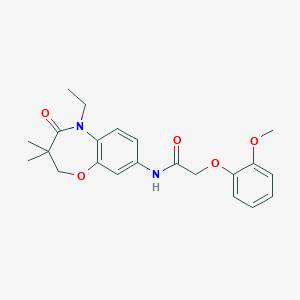

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-5-24-16-11-10-15(12-19(16)29-14-22(2,3)21(24)26)23-20(25)13-28-18-9-7-6-8-17(18)27-4/h6-12H,5,13-14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBZAIHMNPFAFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3OC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors to form the benzoxazepine ring.

Introduction of Substituents: The ethyl, dimethyl, and oxo groups are introduced through various organic reactions such as alkylation, oxidation, and reduction.

Attachment of the Acetamide Group: The final step involves the coupling of the benzoxazepine core with 2-(2-methoxyphenoxy)acetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide may have several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for drug development due to its benzoxazepine core.

Pharmacology: Study of its biological activity and potential therapeutic effects.

Materials Science: Investigation of its properties for use in advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Generally, benzoxazepines can interact with various molecular targets such as enzymes, receptors, and ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison of Benzoxazepin Derivatives

*Estimated based on molecular formula (C₂₃H₂₆N₂O₅).

Key Structural and Functional Differences:

Benzoxazepin Core Modifications :

- The ethyl group (target compound) vs. propyl () at the 5-position affects lipophilicity and steric bulk. Propyl may confer slower metabolic clearance compared to ethyl .

- The 3,3-dimethyl groups (common in all analogs) likely stabilize the oxazepin ring conformation, influencing binding pocket compatibility.

In contrast, the 4-methoxyphenyl group () offers para-substitution, which may improve π-π stacking with aromatic residues in target proteins. The 3,4-dimethylbenzamide group () lacks an ether bond but provides planar aromaticity, favoring hydrophobic interactions.

Molecular Weight and Polarity: The target compound’s molecular weight (~394) falls between its analogs, with the 2-methoxyphenoxy group balancing polarity and lipophilicity. The propyl-substituted analog (396.5 g/mol) is slightly heavier, which may influence membrane permeability .

Hydrogen Bonding and Physicochemical Properties

The amide NH and carbonyl oxygen in the target compound are strong hydrogen bond donors/acceptors, critical for interactions with biological targets (e.g., enzymes or receptors). The ortho-methoxy group’s ether oxygen may participate in weaker hydrogen bonds or act as a hydrogen bond acceptor, while the para-methoxy group in ’s analog could engage in edge-to-face aromatic interactions . These differences may translate to variations in solubility and target selectivity.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that contributes to its biological activity. Its molecular formula is , and it features a benzoxazepine core which is known for various pharmacological properties.

Research indicates that this compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of farnesyl diphosphate synthase (FPPS) and squalene synthase (SQS), enzymes involved in cholesterol biosynthesis. In vitro studies report IC50 values indicating effective inhibition at low concentrations (e.g., IC50 < 0.9 nM for certain derivatives) .

- Antiparasitic Activity : The compound has been evaluated for its effects against Trypanosoma cruzi, the causative agent of Chagas disease. In vivo studies suggest that it can significantly reduce parasitemia when administered at appropriate doses .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Model/System | IC50/ED50 Values | Notes |

|---|---|---|---|

| Inhibition of Squalene Synthase | Rat liver microsomes | IC50 < 0.9 nM | Effective in reducing cholesterol synthesis |

| Antiparasitic Activity | T. cruzi | ED50: 50 mg/kg | Significant reduction in parasitemia |

| Enzyme Inhibition | Various cell lines | IC50 values vary | Potential for targeting multiple pathways |

Case Studies

Several studies have investigated the compound's efficacy:

- Cholesterol Biosynthesis Inhibition : A study demonstrated that derivatives of this compound effectively inhibited SQS in hepatic microsomes across multiple species. The results indicated a dose-dependent reduction in cholesterol levels .

- Antiparasitic Efficacy : In a controlled study involving T. cruzi-infected animal models, the administration of this compound resulted in a marked decrease in parasitemia and improved survival rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.